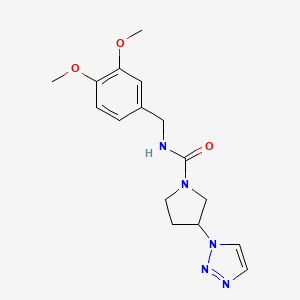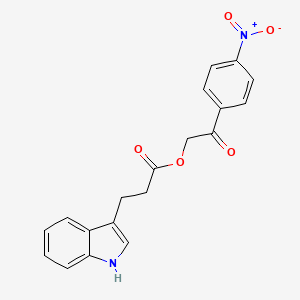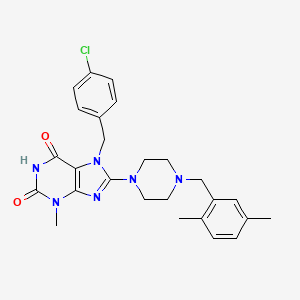
3-(2-chlorophenyl)-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Antagonist Activity : Studies have revealed that analogs of this compound show potent antagonist activity toward cannabinoid receptors, particularly the CB1 receptor. The molecule's interaction with the receptor has been analyzed through conformational analysis and quantitative structure-activity relationship (QSAR) models, suggesting the significance of its structural components in binding interactions. This antagonist activity is crucial for exploring therapeutic potentials in regulating cannabinoid receptor-mediated processes (Shim et al., 2002).
Chemoselective Nucleophilic Chemistry and Insecticidal Activity : The chemical properties and reactivity of related isoxazole compounds have been explored, leading to the synthesis of derivatives with potential insecticidal activities. This research indicates the compound's usefulness in developing new agrochemicals (Yu et al., 2009).
Metabolism and Tritiation Studies : Understanding the metabolic pathways of related compounds provides insights into their pharmacokinetics and potential modifications to enhance therapeutic efficacy. Tritiation studies, for instance, have been conducted to facilitate the understanding of binding interactions and the development of radioligands for receptor imaging (Seltzman et al., 2002).
Antitumor and Antimicrobial Activities : The synthesis and biological screening of compounds structurally related to 3-(2-chlorophenyl)-5-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide have highlighted their potential antitumor and antimicrobial activities. This opens avenues for further exploration into their applications in cancer therapy and infection control (Stevens et al., 1984).
Synthesis and Evaluation of Derivatives : Research into the synthesis of novel derivatives aims at discovering compounds with enhanced biological activities. These studies are pivotal for drug discovery and development, particularly in identifying new therapeutic agents with potential applications in treating various diseases (Krishna Reddy et al., 2013).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c1-15-20(21(28-32-15)17-6-3-4-8-19(17)25)22(30)27-14-16-9-12-29(13-10-16)24(31)18-7-5-11-26-23(18)33-2/h3-8,11,16H,9-10,12-14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVOYGWQNKMEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C(=O)C4=C(N=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2955112.png)
![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)
![3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2955115.png)

![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2955120.png)


![1-[3-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2955128.png)

